Product packaging for 2-Piperidino butyrophenone hydrochloride(Cat. No.:CAS No. 92728-82-0)

2-Piperidino butyrophenone hydrochloride

Cat. No.: B164079
CAS No.: 92728-82-0
M. Wt: 267.79 g/mol
InChI Key: HYZFKNOVDJAUNY-UHFFFAOYSA-N
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Description

Historical Context and Significance of Butyrophenone (B1668137) Scaffolds in Pharmacological Research

The serendipitous discovery of the antipsychotic properties of chlorpromazine (B137089) in the 1950s marked a pivotal moment in psychiatry, ushering in the era of psychopharmacology. nih.govresearchgate.net This breakthrough with the phenothiazine (B1677639) class of drugs stimulated widespread research into other chemical structures with potential neuroleptic activity. researchgate.net Among the most significant outcomes of this research was the development of the butyrophenone class of antipsychotics. researchgate.net

The story of butyrophenones begins with the work of Paul Janssen and his team, who, while initially focused on analgesics, synthesized a series of compounds that demonstrated potent neuroleptic properties. researchgate.net A key compound, R-1625, later named haloperidol (B65202), was synthesized on February 11, 1958. researchgate.net Clinical trials confirmed its efficacy in treating various psychotic disorders, including schizophrenia and mania. researchgate.net The discovery and development of haloperidol and other butyrophenones provided a crucial therapeutic alternative to phenothiazines. youtube.com

The butyrophenone scaffold, characterized by a 1-phenylbutan-1-one structure, has proven to be a remarkably versatile template for the development of a wide range of pharmaceuticals. wikipedia.org Beyond their well-established use in treating psychiatric disorders like schizophrenia, butyrophenone derivatives have also found application as antiemetics to manage nausea and vomiting. wikipedia.orgyoutube.com The pharmacological effects of butyrophenones are largely attributed to their ability to block dopamine (B1211576) receptors, particularly the D2 subtype, a mechanism they share with the earlier phenothiazine antipsychotics. youtube.com The success of haloperidol spurred further research, leading to a family of butyrophenone antipsychotics and solidifying the central role of dopamine receptor antagonism in the treatment of psychosis. researchgate.net

Classification and Overview of 2-Piperidino butyrophenone Hydrochloride within the Butyrophenone Class

Butyrophenones are a class of organic compounds based on the 1-phenylbutan-1-one structure. wikipedia.org This core structure consists of a phenyl group attached to a four-carbon chain with a ketone functional group. wikipedia.org The versatility of this scaffold allows for numerous substitutions, leading to a wide array of pharmacologically active molecules. wikipedia.org

This compound is a derivative of butyrophenone. Its chemical structure is 1-phenyl-2-(piperidin-1-yl)butan-1-one, with the hydrochloride salt form specified. nih.gov This places it within the broader class of butyrophenones. While many well-known butyrophenone antipsychotics like haloperidol feature a piperidine (B6355638) ring, in 2-Piperidino butyrophenone, the piperidine ring is directly attached at the second carbon of the butyrophenone backbone. youtube.comnih.gov

Below is a table of some notable butyrophenone derivatives:

DrugClassTherapeutic Use
HaloperidolButyrophenoneAntipsychotic
DroperidolButyrophenoneAntiemetic
BenperidolButyrophenoneAntipsychotic
MelperoneButyrophenoneAntipsychotic
LumateperoneButyrophenoneAntipsychotic

This table includes examples of butyrophenone-derived pharmaceuticals. wikipedia.org

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry

The benzoylpiperidine fragment, which can be described as a phenyl(piperidin-4-yl)methanone (B1296144) moiety, is recognized as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This term refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, making it a valuable starting point for the design of new therapeutic agents. mdpi.comnih.gov

The significance of the benzoylpiperidine fragment stems from its presence in a diverse range of bioactive molecules with applications as anticancer, antipsychotic, antithrombotic, and neuroprotective agents, among others. mdpi.comnih.gov Its metabolic stability and its role as a potential bioisostere for the piperazine (B1678402) ring further enhance its utility in drug design. mdpi.comnih.govnih.gov A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule.

The N-benzylpiperidine (N-BP) motif, a related structure, is also frequently employed in drug discovery due to its structural flexibility and three-dimensional nature. researchgate.netnih.gov This motif can engage in crucial cation-π interactions with target proteins and allows for the optimization of a compound's physicochemical properties. researchgate.netnih.gov The piperidine substructure itself is found in over 100 commercially available drugs, highlighting its broad importance in pharmaceutical development. lifechemicals.com The three-dimensional shape and limited number of rotatable bonds of substituted piperidines allow for specific interactions with protein targets that are not achievable with flat aromatic rings. lifechemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22ClNO B164079 2-Piperidino butyrophenone hydrochloride CAS No. 92728-82-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-piperidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-14(16-11-7-4-8-12-16)15(17)13-9-5-3-6-10-13;/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZFKNOVDJAUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344529
Record name 2-Piperidino butyrophenone hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID501344529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92728-82-0
Record name 2-Piperidino butyrophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092728820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Piperidino butyrophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PIPERIDINO BUTYROPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1S13BQN85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Modifications of 2 Piperidino Butyrophenone Hydrochloride

Established Synthetic Pathways for 2-Piperidino butyrophenone (B1668137) Hydrochloride and its Analogues

The synthesis of 2-Piperidino butyrophenone hydrochloride and its related analogs often involves multi-step sequences that have been refined over time. A common and foundational approach is the Mannich reaction. This reaction typically involves the condensation of a ketone, in this case, butyrophenone, with formaldehyde (B43269) and a secondary amine, which is piperidine (B6355638). The resulting Mannich base is a key intermediate. Subsequent chemical transformations can then be performed to yield the final hydrochloride salt.

Another established pathway involves the alkylation of piperidine with a suitable butyrophenone derivative carrying a leaving group on the α-carbon. For instance, α-halobutyrophenone can be reacted with piperidine, leading to the direct formation of the 2-piperidino butyrophenone skeleton. The choice of solvent and base is crucial in this step to ensure high yields and minimize side reactions.

Furthermore, reductive amination represents a versatile method for synthesizing these compounds. This process involves the reaction of a β-keto aldehyde or a related dicarbonyl compound with piperidine under reducing conditions. The initial iminium ion formation is followed by an intramolecular cyclization and reduction to afford the desired piperidine-substituted butyrophenone.

The synthesis of various piperidine derivatives often begins with pyridines as convenient starting materials. youtube.com Pyridines can be reduced to piperidines either chemically or through catalytic hydrogenation, frequently with high levels of stereoselectivity and regioselectivity. youtube.com

One-pot synthesis methods are also being developed for nitrogen-containing heterocycles. These methods can involve the cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium, offering a simple and efficient route. organic-chemistry.org

Design and Synthesis of Novel Analogues and Derivatives with Modified Butyrophenone Backbones

The modification of the butyrophenone backbone is a key strategy for developing novel analogues with potentially altered properties. Research in this area focuses on several types of modifications:

Aromatic Ring Substitution: Introducing various substituents onto the phenyl ring of the butyrophenone moiety can significantly influence the molecule's electronic and steric properties. Halogens, alkyl groups, alkoxy groups, and nitro groups are common substituents explored. For example, the synthesis of butyrophenone derivatives with steroidal moieties attached has been investigated. worldresearchlibrary.org

Chain Length Modification: Altering the length of the butyryl chain can impact the molecule's lipophilicity and its interaction with biological targets. Synthesizing analogues with shorter (propiophenone) or longer (valerophenone) acyl chains allows for a systematic exploration of structure-activity relationships.

The synthesis of these novel analogues often requires the development of custom synthetic routes. For example, the synthesis of a butenolide moiety, which can be a component of more complex structures, has been explored through novel strategies. nih.gov

Introduction of Piperidine Ring Substituents and Structural Variations

Modifying the piperidine ring is another critical avenue for creating structural diversity in this class of compounds. ijnrd.org The introduction of substituents on the piperidine ring can influence the molecule's conformation and its ability to interact with specific binding sites. wikipedia.org

Common modifications include:

Alkylation and Arylation: Introducing alkyl or aryl groups at various positions of the piperidine ring can alter its lipophilicity and steric bulk. researchgate.net

Functionalization: The incorporation of functional groups such as hydroxyl, amino, or carboxyl groups can introduce new interaction points and modify the compound's physicochemical properties. ajchem-a.com

Ring Size Variation: Exploring analogues with different ring sizes, such as pyrrolidine (B122466) or azepane, in place of the piperidine ring, allows for the investigation of the impact of ring strain and conformation on activity.

Chiral Scaffolds: The use of chiral piperidine scaffolds is a significant strategy in drug design, as it can lead to enhanced biological activity and selectivity. thieme-connect.comthieme-connect.com

The synthesis of these substituted piperidines can be achieved through various methods, including the cyclization of appropriately substituted amino alcohols or the functionalization of pre-existing piperidine rings. organic-chemistry.org For instance, N-substituted piperidines can be synthesized from piperidone through reductive amination. researchgate.net

Modification Strategy Examples of Substituents/Variations Potential Impact
Aromatic Ring Substitution Halogens (F, Cl, Br), Alkyl groups (CH3, C2H5), Alkoxy groups (OCH3)Electronic properties, Steric hindrance
Chain Length Modification Propiophenone, ValerophenoneLipophilicity, Binding affinity
Heterocyclic Replacement Thiophene, Furan, PyridinePolarity, Hydrogen bonding, Metabolism
Piperidine Ring Alkylation Methyl, Ethyl, PhenylLipophilicity, Steric bulk
Piperidine Ring Functionalization Hydroxyl, Amino, CarboxylPolarity, New interaction points
Ring Size Variation Pyrrolidine, AzepaneRing strain, Conformation

Optimization of Synthetic Methodologies for Research Scale Production and Purity

For research purposes, the ability to produce this compound and its analogues in sufficient quantities and high purity is essential. Optimization of synthetic methodologies focuses on several key aspects:

Reaction Conditions: This includes optimizing solvent, temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. For example, studies have investigated the use of different catalysts and reaction conditions for the synthesis of substituted piperidines. ajchem-a.com

Purification Techniques: Developing efficient purification protocols is critical for obtaining high-purity compounds. Common techniques include column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the specific properties of the target compound and the impurities present.

Scale-Up Considerations: While initial syntheses may be performed on a small scale, methods that are amenable to scaling up are desirable for producing larger quantities of material for more extensive studies. This involves selecting reagents and procedures that are safe and efficient on a larger scale.

Recent advances in synthetic chemistry, such as the use of flow chemistry and microwave-assisted synthesis, offer potential advantages for the optimization of these synthetic routes, allowing for faster reaction times, improved yields, and enhanced safety. organic-chemistry.org

Structure Activity Relationship Sar Studies of 2 Piperidino Butyrophenone Hydrochloride and Analogues

Influence of Substituent Effects on the Butyrophenone (B1668137) Moiety and Receptor Binding Affinity

The butyrophenone moiety is a critical component for the pharmacological activity of this class of compounds. Modifications to the aromatic ring and the carbonyl group have been shown to significantly impact receptor binding affinity, particularly at dopamine (B1211576) and serotonin (B10506) receptors.

One of the most important substituents on the aromatic ring is a fluorine atom, typically at the para-position. This substitution generally enhances antipsychotic activity. The position of the fluorine atom is crucial; for instance, moving the fluorine from the para to the meta or ortho positions on the butyrophenone moiety of tropane analogs of haloperidol (B65202) resulted in similar binding affinities at the 5-HT1A receptor, but with notable differences at other receptors, indicating that the electronic environment of the aromatic ring plays a subtle role in receptor recognition.

The carbonyl group within the butyrophenone structure is also a key determinant of activity. While its presence is often considered optimal for activity, it is not strictly essential. Studies on haloperidol analogues have demonstrated that replacement of the carbonyl group can modulate receptor affinity. For example, reduction of the carbonyl to a methylene group led to a significant decrease in D2 receptor binding affinity. Conversely, replacement with a sulfur or oxygen atom resulted in more moderate decreases in affinity at the D2 receptor, suggesting that the electronic and steric properties of this position are important for potent receptor interaction. In some cases, these modifications can lead to an improved binding profile at other receptors, such as the 5-HT1A, D1, and D4 receptors.

Binding Affinities (Ki, nM) of Haloperidol Analogues with Modifications on the Butyrophenone Moiety
CompoundModification (X)D2 Receptor Ki (nM)Reference
HaloperidolC=O0.89 nih.gov
Analogue 1CH224.0 nih.gov
Analogue 2S8.8 nih.gov
Analogue 3O5.3 nih.gov

Role of Piperidine (B6355638) Ring Modifications in Ligand-Receptor Interactions and Selectivity

The piperidine ring is another crucial pharmacophoric element in 2-piperidino butyrophenone hydrochloride and its analogues. Modifications to this ring system have a profound impact on ligand-receptor interactions and can significantly alter receptor selectivity.

Replacing the piperidine ring with other cyclic amines, such as piperazine (B1678402), has been a common strategy to explore the SAR of this region. For example, the piperazine analogue of haloperidol exhibited a substantial decrease in affinity for the D2 receptor. This highlights the importance of the specific geometry and hydrogen bonding capacity of the piperidine nitrogen for optimal D2 receptor binding.

Introducing conformational constraints by creating bridged piperidine analogues, such as tropane derivatives, has also been investigated. These rigid structures help to probe the preferred conformation of the molecule when it binds to the receptor. Bridged analogues have been shown to modulate D2 receptor binding and can influence the potential for extrapyramidal side effects. Systematic modifications of the piperidine ring with one- or two-carbon bridges have been used to control the conformation and study its effect on receptor affinity.

Furthermore, the nature of the substituent on the piperidine nitrogen is critical. The length and chemical nature of the alkyl chain connecting the piperidine nitrogen to the butyrophenone keto group are optimized for activity, with a three-carbon chain (propyl) generally being optimal. Shortening or lengthening this chain often leads to a decrease in activity.

Impact of Piperidine Ring Modification on D2 Receptor Affinity
CompoundPiperidine ModificationD2 Receptor Ki (nM)Reference
Haloperidol (Piperidine)-0.89 nih.gov
Piperazine AnaloguePiperazine253.5 nih.gov

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical factor in determining its biological activity. For butyrophenone derivatives, the flexibility of the butyrophenone side chain allows the molecule to adopt various conformations, and only specific conformations are likely to be recognized by the receptor binding site.

Conformational analysis studies, often aided by computational methods, aim to identify the low-energy, biologically active conformation of these molecules. For instance, studies on spiperone, a related butyrophenone, have shown that the molecule is highly flexible, with multiple low-energy conformers. Identifying the specific conformation that binds to the dopamine D2 receptor is key to understanding the SAR and designing more rigid, potent, and selective analogues. The empirical SARs suggest that the 4-aryl piperidino moiety can be superimposed on the 2-phenylethylamino part of dopamine, which could promote affinity for D2 and D3 receptors.

Stereochemistry also plays a pivotal role. The introduction of chiral centers in the butyrophenone or piperidine moiety can lead to enantiomers with significantly different biological activities and side-effect profiles. This stereoselectivity arises from the fact that receptors are chiral environments, and one enantiomer may fit into the binding site more favorably than the other. Although specific studies on the stereochemical impact on this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action strongly suggest that if chiral analogues were prepared, they would likely exhibit differences in receptor binding and functional activity.

Bioisosteric Replacement Strategies in Butyrophenone Analogues for Enhanced Activity Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another group that has similar physical or chemical properties. This approach has been widely applied to butyrophenone analogues to improve their activity, selectivity, and pharmacokinetic profiles.

A common bioisosteric replacement in this class of compounds involves the carbonyl group of the butyrophenone moiety. As mentioned in section 3.1, replacing the carbonyl with groups such as a methylene (CH2), a sulfur atom (thioketone), or an oxygen atom (ether linkage) can significantly alter the compound's affinity for various receptors. These modifications can lead to compounds with a more desirable balance of D2 and 5-HT2A receptor antagonism, which is a characteristic of atypical antipsychotics.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in elucidating the SAR of butyrophenone derivatives. A variety of computational techniques are employed to understand how these ligands interact with their receptor targets at a molecular level.

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For dopamine D2 antagonists, pharmacophore models have been developed that incorporate the key features of butyrophenones, helping to rationalize their binding and guide the design of new compounds.

Molecular docking studies are performed to predict the binding orientation and affinity of a ligand within the receptor's binding site. For butyrophenone analogues, docking into homology models or crystal structures of dopamine and serotonin receptors can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. These studies can help explain the observed SAR data, for instance, why certain substituents increase or decrease binding affinity.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to derive statistical models that correlate the 3D properties of molecules with their biological activities. These models can provide insights into the steric and electronic requirements for optimal receptor binding and can be used to predict the activity of novel, untested compounds. For piperidine and piperazine derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory activity at D2 and 5-HT2A receptors.

Preclinical Pharmacological Characterization and Mechanistic Research

Receptor Binding Affinity and Selectivity Profiles

Butyrophenone (B1668137) derivatives consistently demonstrate a strong binding affinity for the dopamine (B1211576) D2 receptor subtype, with significantly lower affinity for the D1 subtype. nih.gov This D2-selectivity is a hallmark of this chemical class. For instance, studies on 2-(2-piperidinoethyl)benzocycloalkanone derivatives, which are analogues of butyrophenones, show high affinity for D2 receptors with Ki values in the nanomolar range, while their affinity for D1 receptors is in the micromolar range. nih.gov This profile indicates a higher selectivity for D2 receptors compared to reference compounds like haloperidol (B65202). nih.gov The potent binding to D2 receptors is considered central to the therapeutic action of typical antipsychotics. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Butyrophenone Analogues

Compound D2 Receptor Ki (nM) D1 Receptor Ki (µM) D1/D2 Selectivity Ratio (pKi)
Haloperidol 5.01 0.0977 0.93
Analogue 20 46.7 1.09 1.08
Analogue 21 70.7 2.81 1.14
Analogue 22 55.4 1.45 1.11
Analogue 23 52.3 1.25 1.20

Data sourced from a study on 2-(2-piperidinoethyl)benzocycloalkanone derivatives, which are structural analogues. nih.gov

Significant interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype, is a key feature that distinguishes different profiles within the butyrophenone class. researchgate.net Analogues of 2-piperidino butyrophenone have shown a greater affinity for 5-HT2A receptors than haloperidol. nih.gov The ratio of binding affinity between 5-HT2A and D2 receptors is often used as a predictor of a compound's potential to be an "atypical" antipsychotic, with a ratio greater than 1.12 suggesting an atypical profile. nih.gov

Table 2: Serotonin 5-HT2A Receptor Binding Affinities

Compound 5-HT2A Receptor pKi 5-HT2A/D2 Receptor pKi Ratio
Haloperidol 7.70 0.93
Analogue 20 7.89 1.08
Analogue 21 8.52 1.14
Analogue 22 8.24 1.11
Analogue 23 8.60 1.20

Data sourced from a study on 2-(2-piperidinoethyl)benzocycloalkanone derivatives. nih.gov

The piperidine (B6355638) moiety is a critical structural feature for affinity at histamine (B1213489) H3 receptors (H3R). nih.govunisi.it Studies on piperidine derivatives have revealed high affinity for H3Rs, with Ki values often below 100 nM. nih.gov The H3R is a GPCR highly expressed in the central nervous system that regulates the release of various neurotransmitters. nih.gov

Ligand-Receptor Interaction Mechanisms (e.g., Agonism, Antagonism, Inverse Agonism)

The primary mechanism of action for butyrophenone-class compounds at the dopamine D2 and serotonin 5-HT2A receptors is antagonism. nih.gov In functional studies, piperidino-butyrophenone analogues act as antagonists, suppressing serotonin-induced contractions in isolated tissues. nih.gov

Interestingly, chronic blockade of 5-HT2A and 5-HT2C receptors by antagonists can lead to a paradoxical down-regulation of these receptors, a phenomenon that contrasts with the typical up-regulation seen with most other GPCRs. nih.gov This atypical regulation may be a key part of the therapeutic mechanism of antipsychotic drugs. nih.gov Some research also points to more complex mechanisms, such as biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., β-arrestin pathway vs. G-protein pathway) at the same receptor. bioon.com.cn For histamine H3 receptors, piperidine derivatives have been identified as high-affinity antagonists. unisi.it

Neurochemical Modulations and Signaling Pathway Research in Preclinical Models

The interaction of these compounds with receptors initiates intracellular signaling cascades. Antagonism of D2 receptors and modulation of 5-HT2A/2C receptors influence key signaling pathways, including the neuroactive ligand-receptor interaction, dopaminergic synapse, and serotonergic synapse pathways. nih.gov

Activation of D1-class dopamine receptors has been shown to involve the cAMP-PKA and MAPK/ERK signaling pathways. researchgate.net Antipsychotics like haloperidol can block these effects. researchgate.net The 5-HT2A and 5-HT2C receptors are known to couple to Gαq/11 proteins, which activate phospholipase C, leading to the generation of intracellular second messengers and the release of calcium from intracellular stores. nih.gov By blocking these receptors, butyrophenone compounds can modulate these critical signaling events within neurons. This modulation of dopaminergic and serotonergic neurotransmission is fundamental to their pharmacological effects observed in preclinical models. nih.gov

In Vitro Pharmacological Assays for Activity Profiling

A variety of in vitro assays are employed to characterize the pharmacological profile of compounds like 2-piperidino butyrophenone and its analogues.

Radioligand Binding Assays: These are the primary method for determining the binding affinity (Ki) of a compound for various receptors. These assays use a radiolabeled ligand that is known to bind to a specific receptor. The test compound's ability to displace the radioligand is measured, allowing for the calculation of its binding affinity. nih.govnih.gov

Functional Assays: These assays measure the functional consequence of a ligand binding to its receptor. Examples include:

Second Messenger Assays: Measuring changes in intracellular signaling molecules like cyclic AMP (cAMP) or calcium (Ca2+) in response to receptor activation or blockade. nih.govbioon.com.cn

Reporter Gene Assays: Genetically modified cells are used where receptor activation leads to the expression of a reporter gene (e.g., luciferase), providing a quantifiable output of receptor activity. researchgate.net

Isolated Tissue Assays: Tissues containing specific receptors, such as endothelium-stripped aorta rings, are used to measure the physiological response (e.g., muscle contraction or relaxation) to a compound. This allows for the determination of functional antagonism (pA2 values). nih.gov

These assays are crucial for building a comprehensive profile of a compound's potency, selectivity, and mechanism of action at the molecular level before advancing to in vivo studies.

Behavioral Pharmacology in Animal Models Related to Mechanism of Action

The preclinical assessment of novel compounds for potential antipsychotic activity relies on well-established animal models that predict therapeutic efficacy. These models often involve the use of pharmacological agents to induce behaviors in animals that are analogous to certain symptoms of psychosis. The ability of a test compound to counteract these induced behaviors provides an indication of its potential mechanism of action, particularly its interaction with neurotransmitter systems implicated in psychosis, such as the dopamine system.

Research into butyrophenone analogues, specifically 2-(2-piperidinoethyl)benzocycloalkanones, has utilized key behavioral paradigms to elucidate their pharmacological profile. These studies are crucial in characterizing the in vivo effects of these compounds and in establishing their potential as antipsychotic agents. The primary models employed in this context are the antagonism of amphetamine-induced hyperactivity and the inhibition of apomorphine-induced climbing in mice. These tests are predictive of antipsychotic activity and offer insights into the dopaminergic and serotonergic receptor interactions of the compounds. nih.govscispace.com

Amphetamine, an indirect dopamine agonist, induces a state of hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. The capacity of a compound to attenuate this hyperactivity is indicative of its potential antipsychotic effects, primarily through the blockade of dopamine D2 receptors.

In a study evaluating a series of 2-(2-piperidinoethyl)benzocycloalkanone analogues of butyrophenone, their ability to antagonize d-amphetamine-induced hypermotility in mice was assessed. The findings from this research demonstrated that these novel molecules exhibited antagonist activity against the hyperactivity induced by amphetamine. scispace.com The indanone derivative (Compound 21) was identified as the most potent among the tested compounds in reducing this behavior. The benzosuberone (Compound 23) also showed significant activity. Notably, the absence of a fluorine atom in a related analogue (Compound 20) resulted in lower potency. scispace.com

The table below summarizes the observed effects of these analogues on amphetamine-induced hyperactivity.

CompoundChemical ClassObservation on Amphetamine-Induced Hyperactivity in Mice
Analogue 21 Indanone derivativeDemonstrated the most potent reduction of all tested behaviors.
Analogue 23 Benzosuberone derivativeShowed significant potency in reducing hyperactivity, following analogue 21.
Analogue 20 Indanone derivative (non-fluorinated)Exhibited the least potency in reducing hyperactivity, highlighting the role of the fluorine atom in its activity.
Analogue 22 Tetralone derivativeExhibited the least potency in reducing hyperactivity.
Haloperidol Butyrophenone (reference drug)Effectively antagonized amphetamine-induced hyperactivity.
Data derived from studies on analogues of 2-Piperidino butyrophenone hydrochloride. scispace.com

Apomorphine, a direct dopamine D1 and D2 receptor agonist, induces a characteristic climbing behavior in mice. This behavior is potently blocked by clinically effective antipsychotic drugs, making it a reliable predictive model for antipsychotic efficacy. The antagonism of apomorphine-induced climbing is strongly correlated with dopamine D2 receptor blockade in the limbic system. scispace.comcpn.or.kr

The aforementioned 2-(2-piperidinoethyl)benzocycloalkanone analogues were also evaluated for their ability to inhibit apomorphine-induced climbing. All the tested compounds demonstrated strong inhibition of this behavior at the highest doses administered, suggesting their classification as potential antipsychotics. scispace.com The study highlighted that the potency of these compounds in inhibiting apomorphine-induced climbing was comparable to their effects on spontaneous locomotor activity and amphetamine-induced hyperactivity. scispace.com

The reference antipsychotic drug, haloperidol, was shown to be a potent inhibitor of apomorphine-induced climbing, with a reported ED50 (the dose required to produce a 50% inhibition) of 0.15 mg/kg i.p. scispace.com This provides a benchmark for evaluating the potency of the novel analogues. The strong inhibitory effect of the new compounds in this model further supports their potential as antipsychotic agents acting through the modulation of the dopaminergic system. scispace.com

CompoundChemical ClassObservation on Apomorphine-Induced Climbing in Mice
Analogues 20, 21, 22, 23 2-(2-piperidinoethyl)benzocycloalkanonesAll new compounds strongly inhibited apomorphine-induced climbing at the highest dose used.
Haloperidol Butyrophenone (reference drug)Potently inhibited apomorphine-induced climbing with an ED50 of 0.15 mg/kg i.p.
Data derived from studies on analogues of this compound. scispace.com

Metabolism Research in Preclinical Systems

Identification of Metabolic Pathways and Metabolites in In Vitro Systems

While specific studies on the in vitro metabolism of 2-Piperidino butyrophenone (B1668137) hydrochloride are not extensively documented in publicly available literature, the metabolic fate of structurally related butyrophenones and compounds containing a piperidine (B6355638) ring has been investigated. Based on these analogous structures, several metabolic pathways can be proposed for 2-Piperidino butyrophenone hydrochloride.

The metabolism of butyrophenones often involves extensive hepatic biotransformation. For a related compound, 4-[4-(p-chlorobenzoyl)piperidino]-4'-fluorobutyrophenone, major metabolic pathways identified in rats include N-dealkylation and subsequent oxidation. mdpi.com N-dealkylation would result in the cleavage of the piperidine ring from the butyrophenone core. This is a common metabolic route for many compounds containing an N-alkyl group.

Following or in parallel to N-dealkylation, oxidation of the resulting fragments is likely. The piperidine ring itself can undergo hydroxylation at various positions or oxidation to a lactam. For instance, the metabolite 4-(p-chlorobenzoyl)-2-piperidone was identified from the metabolism of a similar butyrophenone derivative. mdpi.com Furthermore, studies on other piperidine-containing compounds have shown that aliphatic hydroxylation of the piperazine (B1678402) ring is a major metabolic pathway. nih.gov

Therefore, the anticipated primary metabolites of this compound in in vitro systems such as liver microsomes and hepatocytes would likely include:

Hydroxylated derivatives: Introduction of hydroxyl groups on the phenyl ring, the aliphatic chain, or the piperidine ring.

N-dealkylated products: Cleavage of the bond between the nitrogen of the piperidine ring and the butyrophenone side chain.

Oxidative metabolites: Further oxidation of hydroxylated metabolites or the piperidine ring to form ketones or lactams. For example, 2-piperidone (B129406) has been identified as a metabolite of cadaverine, which involves the formation of a piperideine intermediate. nih.gov

Metabolite identification studies for novel compounds often employ techniques like UPLC-QTOF-MS/MS to characterize the structures of metabolites formed in vitro. nih.gov

Table 1: Predicted Phase I Metabolic Pathways for this compound

Metabolic Reaction Description Potential Metabolite(s)
Aromatic Hydroxylation Addition of a hydroxyl group to the phenyl ring.Hydroxyphenyl-piperidino-butyrophenone
Aliphatic Hydroxylation Addition of a hydroxyl group to the butyrophenone side chain.Hydroxy-butyrophenone derivative
Piperidine Ring Hydroxylation Addition of a hydroxyl group to the piperidine ring.Hydroxy-piperidine derivative
N-Dealkylation Cleavage of the piperidine ring from the main structure.1-Phenylbutan-1-one and Piperidine
Oxidation Oxidation of the piperidine ring.Piperidin-2-one derivative
Carbonyl Reduction Reduction of the ketone group in the butyrophenone structure.1-Phenyl-2-(piperidin-1-yl)butan-1-ol

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

The biotransformation of a vast number of drugs is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.gov These enzymes are central to Phase I metabolism, catalyzing oxidative reactions. nih.gov Given the chemical structure of this compound, it is highly probable that CYP enzymes are the main catalysts in its metabolism.

While the specific CYP isoforms responsible for the metabolism of this compound have not been explicitly identified, studies on other butyrophenones and piperidine-containing compounds provide valuable clues. For many drugs, CYP3A4 is a major metabolizing enzyme. nih.gov The involvement of other isoforms such as CYP2D6, CYP2C9, and CYP2C19 is also common for various compounds and cannot be ruled out without specific experimental data. nih.gov

Table 2: Potential Cytochrome P450 Isoforms in the Metabolism of this compound

CYP Isoform Potential Role Rationale based on Analogous Compounds
CYP3A4 Major contributor to oxidation and N-dealkylation.Known to metabolize a wide range of substrates, including many nitrogen-containing compounds.
CYP2D6 Potential contributor to hydroxylation reactions.Involved in the metabolism of many centrally active drugs.
CYP2C9/CYP2C19 Possible involvement in various oxidative pathways.Known to metabolize a diverse array of drugs.
CYP2E1 Potential role in the oxidation of the piperidine moiety.Known to metabolize small molecules and has been linked to the formation of 2-piperidone from other precursors. nih.gov

Comparative Metabolism Across Preclinical Species and Interspecies Variability

Significant differences in drug metabolism can exist between different preclinical species (e.g., rat, mouse, dog, monkey) and humans. These interspecies variabilities can impact the pharmacokinetic and toxicological profiles of a compound. nih.gov Therefore, comparative metabolism studies are essential during drug development.

Such studies typically involve incubating the compound with liver microsomes or hepatocytes from different species and comparing the rates of metabolism and the metabolite profiles. mdpi.comnih.gov For example, a study on pinacidil (B1677893) showed that while the main urinary metabolite was the same in humans, rats, dogs, and mice, monkeys and rabbits exhibited different major metabolites. nih.gov Similarly, the metabolic stability of a compound can vary significantly across species, as observed for a compound that was metabolized much faster in rat liver microsomes compared to human, monkey, dog, and mouse liver microsomes. frontiersin.org

For this compound, it would be crucial to perform in vitro metabolism studies using liver preparations from various preclinical species to assess these potential differences. This would help in selecting the most appropriate animal model for further non-clinical safety and efficacy studies, i.e., the species whose metabolic profile most closely resembles that of humans.

Table 3: Illustrative Interspecies Comparison of Metabolic Stability (Hypothetical Data)

Species In Vitro Half-life (t½) in Liver Microsomes (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
Human 4515.4
Rat 2527.7
Mouse 1546.2
Dog 6011.6
Monkey 5013.9

This table presents hypothetical data to illustrate potential interspecies differences and is not based on actual experimental results for this compound.

In Vitro Models for Metabolic Stability Assessment (e.g., Liver Microsomes, Liver S9 Fraction, Hepatocytes)

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. nih.gov Several in vitro models are routinely used to assess this parameter early in the drug discovery process. utsouthwestern.edu

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells and are a rich source of Phase I enzymes, particularly cytochrome P450s. nih.gov They are widely used for high-throughput screening of metabolic stability and for identifying CYP-mediated metabolic pathways. nih.govnuvisan.com The assay typically involves incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and measuring the disappearance of the parent compound over time. nih.gov

Liver S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes. utsouthwestern.edu The S9 fraction is useful for studying both Phase I and some Phase II (conjugation) reactions, depending on the cofactors added. utsouthwestern.edu

Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. utsouthwestern.eduyoutube.com Hepatocyte suspensions or cultures can provide a more comprehensive picture of a compound's metabolism, including the interplay between different metabolic pathways. sciex.com

The choice of the in vitro system depends on the specific question being addressed. Microsomes are often used for initial screening, while hepatocytes provide more detailed and comprehensive metabolic information. youtube.com

Table 4: Comparison of In Vitro Metabolism Systems

System Enzymes Present Primary Use Advantages Limitations
Liver Microsomes Phase I (CYPs, FMOs)High-throughput metabolic stability, Phase I metabolite identification. nih.govnih.govCost-effective, well-characterized.Lacks cytosolic enzymes and cofactors for Phase II reactions.
Liver S9 Fraction Phase I and Cytosolic EnzymesBroader metabolic profiling including some Phase II reactions. utsouthwestern.eduContains a wider range of enzymes than microsomes.Can have lower specific activity of some enzymes compared to microsomes.
Hepatocytes Full complement of Phase I and II enzymesComprehensive metabolism studies, prediction of in vivo clearance. utsouthwestern.edusciex.comPhysiologically relevant, includes transporters.More expensive, shorter viability, more complex to use.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques are fundamental for the separation and quantification of "2-Piperidino butyrophenone (B1668137) hydrochloride" in various research samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a mixture. For the analysis of butyrophenone compounds, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase, offering good separation for compounds of moderate polarity. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent such as acetonitrile or methanol. researchgate.netpharmainfo.in Isocratic or gradient elution can be used to optimize the separation, with UV detection being a common method for quantification. researchgate.netpharmainfo.in For piperidine-containing compounds, methods have been developed using a C18 column with a mobile phase of water (containing an acid like phosphoric acid) and acetonitrile, allowing for sensitive detection. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex biological samples where low concentrations of the analyte are expected. researchgate.net LC-MS/MS, a tandem mass spectrometry approach, provides even greater specificity and is capable of detecting and quantifying a wide range of psychoactive substances, including those structurally related to butyrophenones, in whole blood samples. unipd.it The electrospray ionization (ESI) source, operating in positive mode, is often used as it is effective for ionizing nitrogen-containing compounds like "2-Piperidino butyrophenone hydrochloride". researchgate.netunipd.it

The following table summarizes typical chromatographic conditions that could be adapted for the analysis of "this compound" based on methods for related compounds.

ParameterHPLCLC-MS/MS
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) pharmainfo.inUPLC HSS C18 (e.g., 1.8 µm, 2.1 x 150 mm) unipd.it
Mobile Phase Acetonitrile and aqueous buffer (e.g., phosphate) pharmainfo.inAcetonitrile and water with formic acid unipd.it
Elution Mode Isocratic or Gradient pharmainfo.inunodc.orgGradient unipd.it
Flow Rate 0.8 - 1.0 mL/min pharmainfo.innih.gov0.4 mL/min unipd.it
Detection UV/Photodiode Array (PDA) unodc.orgTandem Mass Spectrometry (MS/MS) unipd.it
Ionization N/AElectrospray Ionization (ESI), Positive Mode unipd.it

Spectroscopic Techniques for Structural Elucidation and Characterization (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are essential for confirming the identity and elucidating the detailed molecular structure of "this compound".

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of the free base, 2-Piperidino butyrophenone, would be expected to show characteristic absorption bands. nih.gov A strong absorption band in the region of 1600-1800 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the butyrophenone moiety. edinburghanalytical.com Other significant peaks would correspond to C-H stretching of the alkyl and aromatic groups, and C-N stretching of the piperidine (B6355638) ring. Comparing the spectrum of an unknown sample to a reference spectrum from a library like the Aldrich Collection can confirm its identity. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms. The spectrum of 2-Piperidino butyrophenone would show distinct signals for the aromatic protons of the phenyl group, the protons on the piperidine ring, and the protons of the butyl chain. nih.gov The chemical shifts and splitting patterns of these signals are unique to the molecule's structure. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would display separate signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the carbons of the piperidine and butyl groups. nih.govresearchgate.net

Mass Spectrometry (MS) determines the mass-to-charge ratio of ions and is used to find the molecular weight and elemental composition of a compound. The mass spectrum of 2-Piperidino butyrophenone shows a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would likely arise from the cleavage of the bond between the carbonyl group and the alpha-carbon, as well as fragmentation of the piperidine ring. nist.gov

The table below summarizes key spectral data for the free base, 2-Piperidino butyrophenone.

TechniqueObservationStructural Interpretation
FTIR Strong absorption around 1680 cm⁻¹ edinburghanalytical.comspectrabase.comC=O stretch of the ketone
Bands around 2850-3000 cm⁻¹ nih.govC-H stretching (aliphatic and aromatic)
¹H NMR Signals in the aromatic region (~7.2-8.0 ppm) chemicalbook.comProtons on the phenyl ring
Signals in the aliphatic region (~1.0-3.5 ppm) nih.govchemicalbook.comProtons on the butyl chain and piperidine ring
¹³C NMR Signal > 190 ppm researchgate.netCarbonyl carbon (C=O)
Signals in the aromatic region (~120-140 ppm) nih.govCarbons of the phenyl ring
Signals in the aliphatic region (~20-60 ppm) nih.govCarbons of the butyl chain and piperidine ring
Mass Spec. Molecular Ion Peak (m/z) nih.govCorresponds to the molecular weight of the compound
Characteristic Fragment Ions nist.govProvides clues about the molecular structure

Advanced Detection and Characterization Methods for Metabolite Analysis

Understanding the metabolic fate of "this compound" is crucial in many research applications. The compound is expected to undergo extensive metabolism in vivo. Advanced analytical methods, primarily LC-MS, are indispensable for the detection and characterization of its metabolites. nih.gov

Potential metabolic pathways for butyrophenones and piperidine-containing compounds include:

Oxidation: Hydroxylation of the aromatic ring or the piperidine ring.

Reduction: Reduction of the carbonyl group to a secondary alcohol.

N-dealkylation: Cleavage of the piperidine ring from the butyl chain. nih.gov

Ring Opening/Cleavage: The piperidine ring itself may be opened.

Conjugation: Metabolites, particularly hydroxylated ones, can be conjugated with glucuronic acid or sulfate to increase water solubility for excretion.

The metabolism of other piperidine-type antipsychotic agents has been shown to produce ring sulphoxides, lactams, and phenolic derivatives. nih.gov Similarly, haloperidol (B65202), a well-known butyrophenone, is metabolized via glucuronidation, reduction, and oxidation by CYP enzymes. wikipedia.org

LC-MS/MS is the technique of choice for metabolite identification studies. nih.gov It allows for the separation of the parent drug from its various metabolites, which are often present at much lower concentrations. By comparing the mass spectra of the metabolites to that of the parent compound, researchers can identify characteristic mass shifts that correspond to specific metabolic transformations (e.g., a +16 Da shift for hydroxylation). High-resolution mass spectrometry (HRMS) can further provide exact mass measurements, enabling the determination of the elemental composition of the metabolites and increasing the confidence in their identification.

Method Validation for Research-Oriented Analytical Procedures

For research data to be considered reliable and reproducible, the analytical methods used must be properly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for validation are outlined by international guidelines, such as those from the International Conference on Harmonisation (ICH). mdpi.com

For a research-oriented quantitative method for "this compound," the following validation parameters would be essential:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999. mdpi.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. pharmainfo.in

The table below summarizes the key validation parameters and their typical acceptance criteria for a research-grade analytical method.

Validation ParameterDescriptionCommon Acceptance Criteria
Specificity Differentiates analyte from interferencesPeak purity, resolution > 2
Linearity Proportionality of signal to concentrationCorrelation coefficient (R²) ≥ 0.999 mdpi.com
Accuracy Closeness to the true value% Recovery typically within 98-102%
Precision Agreement between repeated measurementsRelative Standard Deviation (RSD) ≤ 2% amazonaws.com
LOD Lowest detectable concentrationSignal-to-Noise ratio of 3:1
LOQ Lowest quantifiable concentrationSignal-to-Noise ratio of 10:1
Robustness Insensitivity to small method variationsRSD of results should remain within acceptable limits

Q & A

Q. What synthetic methodologies are recommended for 2-Piperidino butyrophenone hydrochloride?

The synthesis typically involves hydrogenation of precursor compounds under controlled conditions. For example, hydrogenation at 1–5 atm pressure and room temperature is effective for intermediates, with purification via recrystallization or chromatography . Acid addition salts (e.g., hydrochloride) are formed by reacting the free base with HCl, followed by solvent removal under reduced pressure .

Q. How can spectroscopic techniques characterize this compound?

Key methods include:

  • UV-Vis Spectroscopy : λmax at 252 nm (in methanol) for identifying conjugated systems .
  • X-ray Crystallography : Resolves molecular conformation and piperidine/butyrophenone spatial arrangement .
  • NMR : Assigns proton environments (e.g., piperidine methyl groups and aromatic protons).
Technique Key Parameters Application
UV-Visλmax = 252 nmPurity assessment, conjugation
X-ray CrystallographySpace group, bond angles/lengthsStructural confirmation

Q. What safety protocols are critical during handling?

  • Storage : -20°C in airtight containers; stability ≥5 years .
  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of crystalline dust .

Q. How is purity validated for research-grade material?

HPLC with UV detection (≥98% purity) and single impurity limits (<0.5%) are standard. Certificates of Analysis (CoA) from suppliers like Cayman Chemical provide batch-specific data .

Advanced Research Questions

Q. What crystallographic insights inform conformational analysis?

X-ray studies reveal that butyrophenone derivatives adopt low-energy conformations with piperidine rings in chair configurations. Comparative analysis with spiperone and pimozide shows structural similarities in dopamine receptor binding .

Q. How do structure-activity relationships (SAR) guide pharmacological studies?

Modifications to the piperidine or butyrophenone moieties alter receptor affinity. For example:

  • Piperidine substitution : 4-Hydroxy groups enhance dopamine D2 receptor antagonism .
  • Butyrophenone chain length : Longer chains reduce blood-brain barrier penetration .

Q. What in vitro models assess biological activity?

  • Receptor Binding Assays : Radiolabeled ligand competition studies (e.g., [³H]spiperone) quantify D2 receptor affinity .
  • Cell-Based Models : Neuronal cell lines (e.g., SH-SY5Y) evaluate cytotoxicity and apoptosis pathways .

Q. How are stability challenges addressed under varying pH/temperature?

  • Accelerated Stability Studies : Incubate at 25°C/60% RH for 6 months; monitor degradation via HPLC.
  • pH-Dependent Solubility : Protonation of the piperidine nitrogen enhances solubility in acidic buffers .

Q. What computational methods predict metabolic pathways?

  • Docking Simulations : Identify cytochrome P450 (CYP3A4) interaction sites for N-dealkylation .
  • ADMET Predictors : Estimate bioavailability and hepatotoxicity using QSAR models .

Data Contradiction Analysis

Q. How to resolve discrepancies in stability data across studies?

  • Source-Specific Guidelines : Follow manufacturer storage recommendations (e.g., -20°C for Cayman Chemical vs. ambient conditions in preliminary studies).
  • Contextual Factors : Degradation rates vary with humidity, light exposure, and impurities .

Methodological Recommendations

Q. Optimizing enantiomeric resolution for chiral derivatives

  • Chiral Chromatography : Use amylose-based columns with hexane:isopropanol gradients.
  • Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–260 nm .

Q. Designing in vivo pharmacokinetic studies

  • Dosing : Administer intravenously (1–5 mg/kg) to measure plasma half-life.
  • Metabolite Profiling : LC-MS/MS identifies hydroxylated and glucuronidated metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.